Caged fluorescein maleimide*
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Overview
Description
Caged fluorescein maleimide is a photoactivatable fluorescent dye that remains non-fluorescent until it is exposed to ultraviolet light. Upon exposure, it releases fluorescein, a highly fluorescent compound. This property makes caged fluorescein maleimide a valuable tool in various scientific fields, particularly in studying dynamic biological processes with high spatial and temporal resolution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of caged fluorescein maleimide typically involves the conjugation of fluorescein with a maleimide group through a photolabile protecting group. One common method includes the use of nitroveratryl oxycarbonyl chloride (NVOC-Cl) to protect the amino group of fluorescein, followed by the reaction with maleimide . The reaction conditions often involve mild temperatures and neutral pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of caged fluorescein maleimide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Caged fluorescein maleimide undergoes several types of chemical reactions, including:
Photolysis: Exposure to ultraviolet light cleaves the photolabile protecting group, releasing active fluorescein.
Conjugation: The maleimide group reacts with thiol groups in proteins, forming stable thioether bonds.
Common Reagents and Conditions:
Photolysis: Ultraviolet light (typically <360 nm) is used to activate the compound.
Conjugation: The reaction with thiol groups is typically carried out at a pH of 6.5-7.5.
Major Products:
Scientific Research Applications
Caged fluorescein maleimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of caged fluorescein maleimide involves the following steps:
Photolysis: Upon exposure to ultraviolet light, the photolabile protecting group is cleaved, releasing active fluorescein.
Fluorescence Activation: The released fluorescein becomes highly fluorescent, allowing for detection and imaging.
Conjugation: The maleimide group reacts with thiol groups in target molecules, forming stable thioether bonds.
Comparison with Similar Compounds
Caged fluorescein maleimide is unique due to its combination of photoactivatable properties and thiol-reactive maleimide group. Similar compounds include:
Caged rhodamine maleimide: Similar photoactivatable properties but with different spectral characteristics.
Caged coumarin maleimide: Another photoactivatable dye with distinct fluorescence properties.
Caged fluorescein maleimide stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many applications .
Properties
IUPAC Name |
(2-nitrophenyl)methyl 2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]-[(E)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyethylideneamino]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N4O12/c42-23-9-11-27-30(17-23)52-31-18-24(10-12-28(31)37(27)26-7-3-2-6-25(26)36(47)53-37)50-16-15-38-40(34(45)19-39-32(43)13-14-33(39)44)20-35(46)51-21-22-5-1-4-8-29(22)41(48)49/h1-15,17-18,42H,16,19-21H2/b38-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMMLGSUDDYSY-DVRIZHICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)N=CCOC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)/N=C/COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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